9,9-Bis(4-hydroxyphenyl)fluorene
Overview
Description
9,9-Bis(4-hydroxyphenyl)fluorene is a bisphenol compound characterized by a cardo-ring structure. It is an important raw material used in the production of various high-performance polymers, including epoxy resins, polycarbonates, and acrylic resins. This compound is known for its high thermal stability and excellent optical properties, making it valuable in multiple industrial applications .
Mechanism of Action
Target of Action
9,9-Bis(4-hydroxyphenyl)fluorene, also known as 4,4’-(9H-fluorene-9,9-diyl)diphenol, is primarily used as a monomer and modifier in the production of functional polymer materials . Its primary targets are therefore the molecules involved in the synthesis of these materials, such as epoxy resin, polycarbonate, and acrylic resin .
Mode of Action
The compound interacts with its targets through a condensation reaction of 9-fluorenone and phenol under acidic catalysis . This reaction is facilitated by bifunctional ionic liquids (BFILs) containing sulfonic acid (–SO3H) and sulfhydryl groups (–SH), which are introduced into the cationic structure of the ILs .
Biochemical Pathways
The biochemical pathway primarily involves the condensation reaction of 9-fluorenone and phenol under acidic catalysis . This reaction is facilitated by BFILs, which increase the reaction rate and the p, p′-regioselectivity through participating in the addition of the second phenol .
Result of Action
The result of the action of this compound is the production of materials with high thermal stability and good optical properties . These include epoxy resin, polycarbonate, and acrylic resin .
Action Environment
The action of this compound is influenced by various environmental factors. Furthermore, the presence of co-catalysts, such as thiol, can increase the reaction rate .
Biochemical Analysis
Biochemical Properties
9,9-Bis(4-hydroxyphenyl)fluorene plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been shown to interact with bifunctional ionic liquids containing sulfonic acid and sulfhydryl groups, which act as catalysts in the condensation reaction of 9-fluorenone and phenol . These interactions are crucial for the compound’s synthesis and its subsequent applications in producing high-performance materials.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been demonstrated to act as an effective clathrate host, forming inclusion compounds with acetonitrile and ethanol . These interactions can impact cellular processes by altering the availability and activity of specific molecules within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to form stable complexes with various molecules, thereby modulating their activity. For example, it has been shown to interact with methanesulfonic acid, forming a stable complex that can influence the compound’s biochemical properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. Studies have shown that the compound remains stable under specific conditions, but its long-term effects on cellular function can vary. For instance, the inclusion compounds formed with acetonitrile and ethanol exhibit different thermal stability, which can influence the compound’s activity over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing the stability and performance of certain materials. At higher doses, it can cause toxic or adverse effects. Studies have shown that the compound’s impact on cellular function and metabolism can be dose-dependent, with higher doses leading to increased toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s structure allows it to participate in reactions that influence metabolic flux and metabolite levels. For example, it has been shown to interact with bifunctional ionic liquids, which act as catalysts in its synthesis and subsequent metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its activity and function. For instance, the compound’s ability to form inclusion compounds with acetonitrile and ethanol can impact its distribution within the cell .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound’s structure and interactions with specific targeting signals or post-translational modifications direct it to specific compartments or organelles within the cell. This localization can influence the compound’s biochemical properties and its impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 9,9-Bis(4-hydroxyphenyl)fluorene is typically synthesized through the condensation reaction of 9-fluorenone and phenol under acidic catalysis. Various catalysts can be used, including inorganic acids, organic acids, heteropoly acids, solid acids, and acidic ionic liquids. The reaction conditions often involve temperatures ranging from 20°C to 100°C and the presence of co-catalysts such as thiol or thioglycolic acid to enhance the reaction rate .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized using bifunctional ionic liquids containing sulfonic acid and sulfhydryl groups. These ionic liquids not only act as catalysts but also improve the selectivity and yield of the desired product. The use of such green solvents and catalysts aligns with sustainable production practices .
Chemical Reactions Analysis
Types of Reactions: 9,9-Bis(4-hydroxyphenyl)fluorene undergoes various chemical reactions, including:
Condensation: The primary reaction for its synthesis involves the condensation of 9-fluorenone and phenol.
Oxidation and Reduction: These reactions can modify the functional groups attached to the fluorene core.
Substitution: The hydroxyl groups can participate in substitution reactions to form derivatives with different properties
Common Reagents and Conditions:
Catalysts: Inorganic acids, organic acids, heteropoly acids, solid acids, and acidic ionic liquids.
Co-catalysts: Thiol, thioglycolic acid.
Reaction Conditions: Temperatures ranging from 20°C to 100°C, depending on the specific reaction
Major Products: The major products formed from these reactions include various high-performance polymers such as epoxy resins, polycarbonates, and acrylic resins .
Scientific Research Applications
9,9-Bis(4-hydroxyphenyl)fluorene has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of high-performance polymers with excellent thermal and optical properties.
Biology and Medicine: Its derivatives are explored for potential use in drug delivery systems and as components in biomedical devices.
Industry: The compound is extensively used in the production of electronic devices, optoelectronic materials, and high-temperature coatings .
Comparison with Similar Compounds
Bisphenol A (BPA): Another widely used bisphenol with similar applications but different structural properties.
Bisphenol S (BPS): Known for its use in thermal paper and as a BPA substitute.
Bisphenol F (BPF): Used in the production of epoxy resins and coatings .
Uniqueness: 9,9-Bis(4-hydroxyphenyl)fluorene stands out due to its cardo-ring structure, which imparts high thermal stability and excellent optical properties. These characteristics make it particularly valuable in applications requiring high-performance materials .
Properties
IUPAC Name |
4-[9-(4-hydroxyphenyl)fluoren-9-yl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18O2/c26-19-13-9-17(10-14-19)25(18-11-15-20(27)16-12-18)23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-16,26-27H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFPGFJLYRKYJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)O)C5=CC=C(C=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5037731 | |
Record name | 4,4'-(9H-Fluorene-9,9-diyl)diphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5037731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3236-71-3 | |
Record name | 9,9′-Bis(4-hydroxyphenyl)fluorene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3236-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 4,4'-(9H-fluoren-9-ylidene)bis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003236713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 4,4'-(9H-fluoren-9-ylidene)bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4,4'-(9H-Fluorene-9,9-diyl)diphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5037731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9,9-bis(4-hydroxyphenyl)fluorene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.850 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 9,9-Bis(4-hydroxyphenyl)fluorene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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